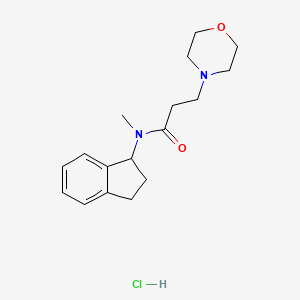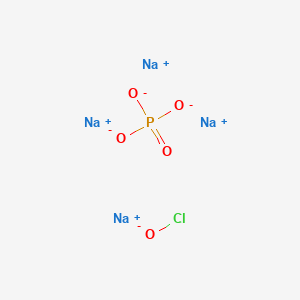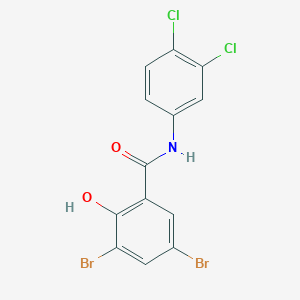![molecular formula C16H24O B14164080 Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- CAS No. 4309-85-7](/img/structure/B14164080.png)
Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and the presence of consecutive quaternary centers, which make it an interesting subject for synthetic and mechanistic studies in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- can be efficiently achieved through a one-pot approach employing para-quinone methides. This method involves a 1,6-conjugate addition induced dearomatization reaction. The reaction proceeds smoothly under mild conditions and does not require the use of metals, making it an environmentally friendly process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above could be adapted for larger-scale production due to its high yield and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the quaternary centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism by which Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets through its quaternary centers. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to the compound’s ability to undergo oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in their substituents.
Para-quinone methides: These are often used as intermediates in the synthesis of spirocyclic compounds.
Uniqueness
Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- is unique due to its consecutive quaternary centers and the mild, metal-free conditions required for its synthesis. This makes it a valuable compound for studying spirocyclic chemistry and developing environmentally friendly synthetic methods.
Propiedades
Número CAS |
4309-85-7 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
5,7-ditert-butylspiro[2.5]octa-4,7-dien-6-one |
InChI |
InChI=1S/C16H24O/c1-14(2,3)11-9-16(7-8-16)10-12(13(11)17)15(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
JWULRVFCBKPMGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2(CC2)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


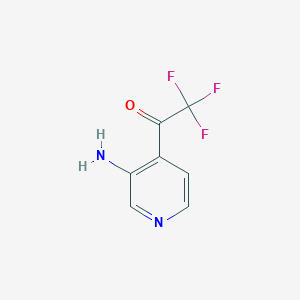
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
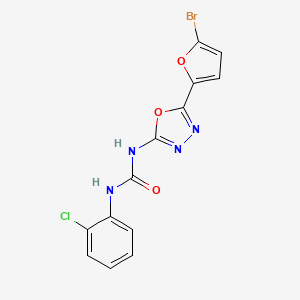

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)

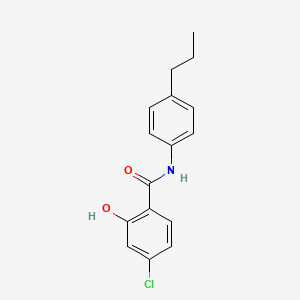
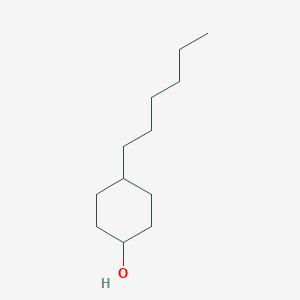
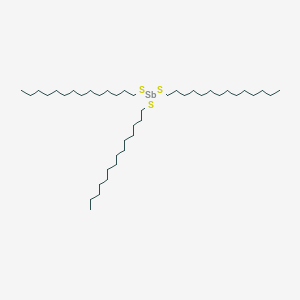
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
